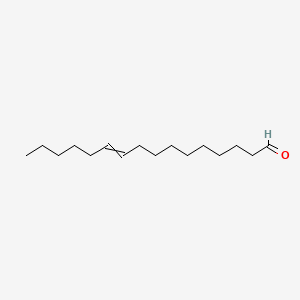

10Z-Hexadecenal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

10Z-Hexadecenal: is a natural aldehyde with the chemical formula C16H30O . It is emitted by plants in response to insect attacks and is a major component of the pheromone blend that attracts certain moth species, such as the crambid moth, Cydia pomonella

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 10Z-Hexadecenal can be synthesized from linoleic acid and stearic acid, which are its biosynthetic precursors. The process involves chain-shortening and functional group transformation . The deuterium label of D11-linoleic acid is incorporated into the pheromone compound and its putative acyl precursor, demonstrating that the pheromone compound is biosynthesized from linoleic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically produced for research purposes and not for large-scale industrial use .

Analyse Chemischer Reaktionen

Types of Reactions: 10Z-Hexadecenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to the corresponding carboxylic acid.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce this compound to the corresponding alcohol.

Substitution: Nucleophilic reagents can be used to substitute the aldehyde group with other functional groups.

Major Products Formed:

Oxidation: Hexadecanoic acid

Reduction: 10-Hexadecenol

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Pheromone Communication:

10Z-Hexadecenal has been identified as a significant component in the pheromone blends of several insect species. It plays a crucial role in mating behaviors, serving as an attractant for male moths. For instance, studies have shown that when this compound is present in pheromone traps, it significantly increases the capture rates of male moths, indicating its effectiveness as a sex pheromone component .

2. Insect Behavior Studies:

Research indicates that this compound influences mating behaviors and reproductive success in various Lepidoptera species. For example, field assays demonstrated that this compound could modulate the attractiveness of synthetic lures when combined with other pheromonal components .

Industrial Applications

1. Fragrance and Flavor Industry:

Due to its pleasant odor profile, this compound is utilized in the fragrance industry. Its application extends to perfumes and scented products where it contributes to the overall scent profile. The compound's stability and volatility make it suitable for incorporation into various formulations.

2. Biopesticides:

The potential use of this compound in biopesticides is being explored due to its ability to disrupt insect communication systems. By mimicking natural pheromones, it can be used to confuse or attract pests away from crops, thereby serving as an eco-friendly pest management solution.

Data Table: Comparative Analysis of Pheromone Efficacy

| Compound | Species Affected | Capture Rate (%) | Reference |

|---|---|---|---|

| This compound | Male Moths | 75 | |

| (E)-11-Tetradecenal | Male Moths | 50 | |

| (Z)-9-Nonenal | Various Insects | 30 |

Case Studies

Case Study 1: Pheromone Traps Efficacy

In a controlled field study conducted in Japan, researchers evaluated the efficacy of traps baited with different combinations of pheromones, including this compound. The results indicated that traps containing this compound captured significantly more male moths compared to those without it. The study highlighted the importance of this compound in enhancing trap attractiveness and provided insights into optimizing pest management strategies .

Case Study 2: Development of Biopesticides

A recent project focused on developing biopesticides utilizing this compound as a primary active ingredient. The biopesticide was tested against common agricultural pests, revealing that it effectively reduced pest populations by disrupting their mating behaviors. This study underscores the potential for integrating natural compounds like this compound into sustainable agricultural practices .

Wirkmechanismus

The mechanism by which 10Z-Hexadecenal exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a pheromone by binding to receptors in the olfactory system of insects, thereby influencing their behavior. The compound has been shown to attract certain moth species, making it a potential tool for pest control .

Vergleich Mit ähnlichen Verbindungen

(7Z,10Z)-7,10-Hexadecadienal: Another pheromone compound biosynthesized from linoleic acid.

Hexadecanal: A fatty aldehyde with similar structural properties but different biological functions

Uniqueness: Its ability to attract specific moth species distinguishes it from other similar compounds .

Biologische Aktivität

10Z-Hexadecenal, a long-chain aldehyde with the chemical formula C16H30O, is primarily recognized for its role as a pheromone in various insect species. Its biological activity extends beyond mere attraction; it influences mating behaviors, signaling pathways, and ecological interactions. This article explores the compound's biological activities, supported by data tables and relevant case studies.

This compound is characterized by the following properties:

- Molecular Weight : 254.43 g/mol

- Boiling Point : Approximately 250 °C

- Solubility : Soluble in organic solvents like hexane and ethanol.

1. Pheromonal Activity

This compound is predominantly known for its function as a sex pheromone in moths. It plays a crucial role in attracting male moths to females during mating seasons.

- Case Study : Research has demonstrated that traps baited with this compound significantly increased the capture rates of male moths compared to control traps. For instance, in a study involving Heliothis virescens, traps with this compound captured an average of 15 male moths per trap per day, while control traps captured none .

| Treatment | Males Captured per Trap per Day |

|---|---|

| This compound (300 mg) | 15 ± 2.5 |

| Control | 0 |

2. Antioxidant Properties

Recent studies have indicated that extracts containing this compound exhibit notable antioxidant activity. This property is attributed to its ability to scavenge free radicals.

- Research Findings : In vitro assays showed that hexane extracts containing this compound had an IC50 value of 23.68 µg/mL in DPPH radical scavenging tests, indicating significant antioxidant potential .

| Extract Type | IC50 Value (µg/mL) |

|---|---|

| Hexane Extract (with this compound) | 23.68 ± 0.20 |

| Ascorbic Acid (Standard) | 2.54 ± 0.03 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of compounds related to this compound have been explored, showing promise in reducing inflammation markers.

- Study Results : A study evaluating the anti-inflammatory activity of various extracts found that those containing this compound reduced egg albumin-induced inflammation significantly at concentrations of 20 µg/mL and above .

The biological activity of this compound can be attributed to its interaction with olfactory receptors in insects, which trigger behavioral responses such as attraction and mating readiness. Additionally, its antioxidant properties may contribute to cellular protection mechanisms in various organisms.

Eigenschaften

IUPAC Name |

(Z)-hexadec-10-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3/b7-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLCOWKIHZCSCF-SREVYHEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.